molecular formula C7H15Cl2N2O4P B1241878 Perfosfamide CAS No. 62435-42-1

Perfosfamide

Cat. No.: B1241878
CAS No.: 62435-42-1
M. Wt: 293.08 g/mol
InChI Key: VPAWVRUHMJVRHU-GYKQLYQFSA-N
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Description

Perfosfamide, also known as 4-hydroperoxycyclophosphamide, is an oxazaphosphorine compound. It was initially developed as an experimental drug candidate for the treatment of blood cancers. This compound is a derivative of cyclophosphamide and is metabolized to 4-hydroxycyclophosphamide, which eventually gives rise to the cytotoxic metabolites phosphoramide mustard and acrolein .

Chemical Reactions Analysis

Perfosfamide undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions are phosphoramide mustard and acrolein .

Scientific Research Applications

Perfosfamide has been used in various scientific research applications:

Properties

CAS No.

62435-42-1

Molecular Formula

C7H15Cl2N2O4P

Molecular Weight

293.08 g/mol

IUPAC Name

(2S,4S)-N,N-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/t7-,16-/m0/s1

InChI Key

VPAWVRUHMJVRHU-GYKQLYQFSA-N

SMILES

C1COP(=O)(NC1OO)N(CCCl)CCCl

Isomeric SMILES

C1CO[P@@](=O)(N[C@H]1OO)N(CCCl)CCCl

Canonical SMILES

C1COP(=O)(NC1OO)N(CCCl)CCCl

Key on ui other cas no.

62435-42-1

Synonyms

4-hydroperoxycyclophosphamide
NSC 181815
NSC-181815
perfosfamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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